Silandrone: A Technical Guide to its Function as an Androgen Receptor Agonist
Silandrone: A Technical Guide to its Function as an Androgen Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silandrone (17β-(trimethylsiloxy)androst-4-en-3-one), also known by its developmental code name SC-16148, is a synthetic, orally active anabolic-androgenic steroid (AAS) developed in the 1960s. As a derivative of testosterone (B1683101), its mechanism of action is primarily mediated through its function as an agonist of the androgen receptor (AR). This technical guide provides an in-depth overview of Silandrone's role as an AR agonist, including its binding characteristics, signaling pathways, and the experimental protocols used for its characterization. While specific quantitative data for Silandrone is not extensively available in publicly accessible literature, this guide presents representative data for a potent AR agonist to illustrate its expected pharmacological profile.
Quantitative Data Summary
The following tables summarize the expected quantitative pharmacology of a potent androgen receptor agonist like Silandrone. These values are illustrative and based on the characterization of other well-studied androgens.
Table 1: Representative In Vitro Activity of a Potent Androgen Receptor Agonist
| Parameter | Description | Representative Value |
| Binding Affinity (Ki) | Concentration of the ligand that occupies 50% of the receptors at equilibrium in a competitive binding assay. A lower Ki indicates higher binding affinity. | 0.1 - 1.0 nM |
| Half-maximal Inhibitory Concentration (IC50) | Concentration of an unlabeled ligand that displaces 50% of a radiolabeled ligand from the receptor. | 0.5 - 5.0 nM |
| Half-maximal Effective Concentration (EC50) | Concentration of the agonist that provokes a response halfway between the baseline and maximum response in a functional assay (e.g., reporter gene assay). | 0.05 - 0.5 nM |
| Maximum Efficacy (Emax) | The maximum response achievable by the agonist in a functional assay, often expressed as a percentage relative to a reference agonist like Dihydrotestosterone (DHT). | 90 - 110% (relative to DHT) |
Table 2: Representative In Vivo Anabolic and Androgenic Activity (Hershberger Assay in Castrated Rats)
| Tissue | Parameter | Expected Outcome with Potent Agonist |
| Levator Ani Muscle | Anabolic Activity | Significant increase in weight |
| Seminal Vesicles | Androgenic Activity | Significant increase in weight |
| Ventral Prostate | Androgenic Activity | Significant increase in weight |
| Glans Penis | Androgenic Activity | Significant increase in weight |
| Cowper's Gland | Androgenic Activity | Significant increase in weight |
Androgen Receptor Signaling Pathway
Silandrone, as an androgen receptor agonist, initiates a cascade of molecular events that ultimately leads to the modulation of gene expression in target tissues. The binding of Silandrone to the AR triggers a conformational change in the receptor, its dissociation from heat shock proteins, dimerization, and translocation to the nucleus where it binds to androgen response elements (AREs) on the DNA, thereby regulating the transcription of androgen-responsive genes.[1][2]
Androgen Receptor Signaling Pathway
Experimental Protocols
The following are representative protocols for the in vitro and in vivo characterization of an androgen receptor agonist like Silandrone.
Androgen Receptor Competitive Binding Assay
This assay determines the binding affinity of a test compound for the androgen receptor by measuring its ability to compete with a radiolabeled androgen.
a. Materials:
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Recombinant human androgen receptor (or cytosol preparation from androgen-sensitive tissue like rat prostate).
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Radiolabeled ligand: [³H]-Mibolerone or [³H]-R1881.
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Unlabeled reference androgen: Dihydrotestosterone (DHT).
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Test compound (Silandrone).
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Assay buffer (e.g., TEGD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4).
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Hydroxyapatite (B223615) slurry or dextran-coated charcoal.
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Scintillation vials and scintillation cocktail.
b. Procedure:
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Prepare serial dilutions of the test compound and the unlabeled reference androgen in the assay buffer.
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In microcentrifuge tubes, combine the AR preparation, a fixed concentration of the radiolabeled ligand (e.g., 1 nM [³H]-Mibolerone), and varying concentrations of the test compound or reference androgen.
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To determine non-specific binding, a set of tubes will contain a high concentration of the unlabeled reference androgen (e.g., 1 µM DHT).
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Incubate the mixture at 4°C for 18-24 hours to reach equilibrium.
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To separate bound from free radioligand, add hydroxyapatite slurry or dextran-coated charcoal to each tube.
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Incubate on ice for 15-30 minutes with intermittent vortexing.
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Centrifuge to pellet the adsorbent material with the bound receptor-ligand complex.
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Transfer the supernatant (containing the bound radioligand if using hydroxyapatite, or the free radioligand if using charcoal) to scintillation vials.
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Add scintillation cocktail and measure radioactivity using a scintillation counter.
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Calculate the percentage of specific binding at each concentration of the test compound and determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation.
Androgen Receptor Transcriptional Activation (Reporter Gene) Assay
This cell-based assay measures the ability of a compound to activate the androgen receptor and induce the expression of a reporter gene.
a. Materials:
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A suitable mammalian cell line (e.g., HEK293, PC-3, or MDA-kb2) stably or transiently transfected with an androgen receptor expression vector and a reporter vector containing an androgen-responsive promoter driving a reporter gene (e.g., luciferase or β-galactosidase).
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Cell culture medium (e.g., DMEM) supplemented with charcoal-stripped fetal bovine serum (to remove endogenous steroids).
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Test compound (Silandrone) and reference agonist (DHT).
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Luciferase assay reagent.
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Luminometer.
b. Procedure:
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Plate the transfected cells in a 96-well plate and allow them to adhere overnight.
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Prepare serial dilutions of the test compound and the reference agonist in the appropriate cell culture medium.
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Remove the existing medium from the cells and add the medium containing the different concentrations of the test compound or reference agonist. Include a vehicle control (e.g., DMSO).
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Incubate the cells for 18-24 hours at 37°C in a CO2 incubator.
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Lyse the cells and measure the reporter gene activity (e.g., luminescence for a luciferase reporter) according to the manufacturer's instructions.
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Plot the reporter activity against the log of the agonist concentration to generate a dose-response curve and determine the EC50 and Emax values.
In Vivo Anabolic and Androgenic Activity (Hershberger Assay)
The Hershberger assay is a standardized in vivo method to assess the androgenic and anabolic properties of a substance in castrated male rats.[3][4]
a. Animals:
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Peripubertal male rats (e.g., Sprague-Dawley or Wistar), castrated at approximately 42 days of age.
b. Procedure:
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Allow the rats to recover for at least 7 days post-castration.
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Randomly assign the animals to different treatment groups: vehicle control, positive control (e.g., testosterone propionate), and at least two dose levels of the test compound (Silandrone).
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Administer the test compound and controls daily for 10 consecutive days via oral gavage or subcutaneous injection.
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Record body weights daily.
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On day 11 (approximately 24 hours after the last dose), euthanize the animals and carefully dissect the following androgen-sensitive tissues: ventral prostate, seminal vesicles (with coagulating glands and fluids), levator ani-bulbocavernosus muscle, Cowper's glands, and glans penis.
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Record the wet weights of these tissues.
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Statistically compare the tissue weights of the treated groups to the vehicle control group. A significant increase in the weights of the levator ani muscle is indicative of anabolic activity, while increases in the weights of the other tissues indicate androgenic activity.
Experimental Workflow
The characterization of a novel androgen receptor agonist like Silandrone typically follows a multi-stage experimental workflow, from initial screening to in vivo validation.
Experimental Workflow for AR Agonist Characterization
Conclusion
Silandrone is a potent androgen receptor agonist with a unique profile that includes oral activity and a long duration of action. Although detailed quantitative data from its initial development are not widely disseminated, its qualitative descriptions point to a strong interaction with the androgen receptor, leading to robust anabolic and androgenic effects. The experimental protocols and workflows described in this guide provide a comprehensive framework for the characterization of Silandrone and other novel androgen receptor agonists, which is essential for advancing research and development in areas such as hormone replacement therapy and the treatment of muscle-wasting conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. DEVELOPMENT OF A CURATED HERSHBERGER DATABASE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hershberger assay to investigate the effects of endocrine-disrupting compounds with androgenic or antiandrogenic activity in castrate-immature male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
